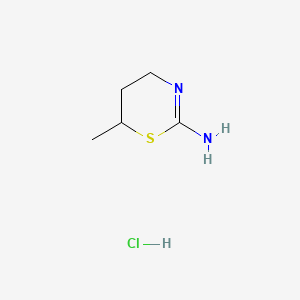

AMT hydrochloride

Overview

Description

AMT hydrochloride is a potent, selective, and reversible inhibitor of iNOS . It has a molecular weight of 166.67 and its chemical formula is C5H10N2S.HCl . It is soluble up to 10 mM in water .

Molecular Structure Analysis

AMT hydrochloride has a rigid, nearly planar, tricyclic ring structure linked through a small hydrocarbon chain with a terminal N-group .Chemical Reactions Analysis

AMT hydrochloride has been used in the study of micellar and interfacial phenomena of amitriptyline hydrochloride with cationic ester-bonded gemini surfactant mixture in different solvent media .Physical And Chemical Properties Analysis

AMT hydrochloride is soluble up to 10 mM in water . Its molecular weight is 166.67 and its chemical formula is C5H10N2S.HCl .Scientific Research Applications

- AMT hydrochloride is a potent, selective, and reversible inhibitor of iNOS. It exhibits an impressive inhibitory activity with an IC50 of 3.6 nM, making it approximately 30 and 40 times more selective over neuronal NOS (nNOS) and endothelial NOS (eNOS), respectively .

- A study by Fox et al. (2012) identified AMT hydrochloride as an inducer of DNA damage response and cell death in a high-throughput genotoxicity assay .

- Liao et al. (2006) explored nitric oxide signaling in stretch-induced apoptosis of neonatal rat cardiomyocytes, where AMT hydrochloride played a role .

- Yu et al. (2005) investigated the inhibition of sarcoplasmic reticular function by chronic interleukin-6 exposure via iNOS, with AMT hydrochloride as a tool compound .

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Genotoxicity Assays

Cardiomyocyte Apoptosis Research

Novel iNOS Inhibitors

Interleukin-6 (IL-6) and Sarcoplasmic Reticular Function

Helicobacter pylori-Induced Expression of COX-2 and iNOS

Mechanism of Action

Target of Action

AMT hydrochloride is a potent, selective, and reversible inhibitor of inducible nitric oxide synthase (iNOS) . iNOS is an enzyme that produces nitric oxide (NO), a free radical molecule involved in several physiological and pathological processes. AMT hydrochloride is approximately 30 and 40 times more selective for iNOS over neuronal NOS (nNOS) and endothelial NOS (eNOS), respectively .

Mode of Action

It is known to inhibit inos, thereby reducing the production of no . This inhibition is believed to be achieved through the interaction of AMT hydrochloride with the active site of the iNOS enzyme .

Biochemical Pathways

AMT hydrochloride affects the nitric oxide synthase pathway. By inhibiting iNOS, it reduces the production of NO, a molecule involved in various physiological processes such as neurotransmission, immune response, and vasodilation . The inhibition of iNOS can therefore impact these processes, potentially leading to various downstream effects.

Pharmacokinetics

It is known that the compound is well absorbed orally, and its elimination is primarily through renal clearance . The apparent volume of distribution is inversely related to dose, which may account for an increase in plasma concentration as a function of dose .

Safety and Hazards

properties

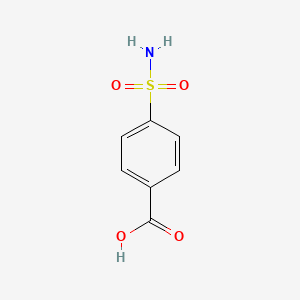

IUPAC Name |

6-methyl-5,6-dihydro-4H-1,3-thiazin-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2S.ClH/c1-4-2-3-7-5(6)8-4;/h4H,2-3H2,1H3,(H2,6,7);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVJCRMIQAMEJNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN=C(S1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60369928 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

AMT hydrochloride | |

CAS RN |

21463-31-0 | |

| Record name | 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60369928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

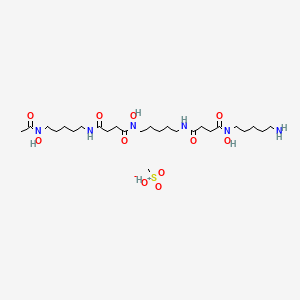

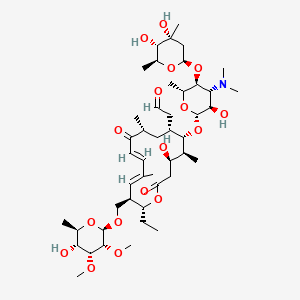

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2,5-diamino-N-[[(2S,5S,8Z,11S,15S)-15-amino-11-(2-amino-1,4,5,6-tetrahydropyrimidin-6-yl)-8-[(carbamoylamino)methylidene]-2-(hydroxymethyl)-3,6,9,12,16-pentaoxo-1,4,7,10,13-pentazacyclohexadec-5-yl]methyl]pentanamide;sulfuric acid](/img/structure/B1662203.png)